2,4-Dibromoquinoline
Overview
Description
2,4-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a type of quinoline, which is a class of organic compounds that are widely used in the pharmaceutical and chemical industries .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, one study describes the synthesis of this compound from meta-substituted and 3,4-disubstituted anilines . Another study reports the synthesis of this compound through the reaction of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) in CHCl3 with Br2 .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with two bromine atoms attached at the 2 and 4 positions . The InChI key for this compound is CYRONKIISXPXER-UHFFFAOYSA-N .Chemical Reactions Analysis
In terms of chemical reactions, this compound has been reported to react with hydrogen chloride in acetonitrile to form monosubstitution product quickly and quantitatively . Another study reported the nitration of this compound at room temperature, leading to two nitrated position isomers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.95 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .Scientific Research Applications
Reactivity and Chemical Transformations
2,4-Dibromoquinoline has been studied for its reactivity, particularly towards potassium amide in liquid ammonia. This research reveals various reactions including bromine migration, dimerization, cine-substitutions, and ring transformations, with proposed mechanisms for the observed conversions (H. J. Hertog & D. Buurman, 2010). Additionally, lithium-halogen exchange of 2,4-dibromoquinolines shows regioselective behavior at C-4, leading to 4-substituted quinolines upon quenching with electrophiles. This has implications for palladium-catalyzed cross-coupling reactions, offering pathways to 4-substituted 2-bromoquinoline derivatives (J. Nolan, 2005).
Synthesis of Quinoline Derivatives
Efficient one-step synthesis of 2,3-dihydroquinazolin-4(1H)-ones from gem-dibromomethylarenes, using 2-aminobenzamide, has been described. This process, leveraging gem-dibromomethylarenes as aldehyde equivalents, yields products quickly and efficiently, highlighting the significance of dibromoquinolines in the synthesis of quinoline derivatives (K. H. Narasimhamurthy et al., 2014).
Antimicrobial and Anticancer Activity
Novel 2,4-dihydroxyquinoline dyes derived from this compound have shown potential in various biological activities, including DNA protection, antimicrobial, and anticancer activities. These dyes, particularly compounds 3h and 3j, demonstrated effective binding to DNA and cytotoxicity against cancer cell lines, indicating their potential as drugs or drug additives in antimicrobial and anticancer treatments (Nesrin Şener et al., 2018).
Biological and Sensing Applications
8-Aminoquinoline-based chemosensors, including compounds synthesized from this compound, have shown potential in detecting intracellular Zn2+ and Al3+ ions in human cancer cell lines. These chemosensors also provided insights into anticancer activity mechanisms, representing a significant advancement in the biological and sensing applications of quinoline-based compounds (Pravat Ghorai et al., 2020).
Mechanism of Action
Target of Action
2,4-Dibromoquinoline is a potent antifungal and anticancer agent . It primarily targets the homeostasis of metal ions . In the context of cancer, it has shown antiproliferative activity against various cell lines such as rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) .
Biochemical Pathways
For instance, it can lead to DNA fragmentation, which is a key step in the process of programmed cell death or apoptosis .
Pharmacokinetics
Its broad-spectrum antifungal activity suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation. This is achieved through the induction of apoptosis, as evidenced by DNA fragmentation . In the context of cancer, this can lead to the death of cancer cells and the reduction of tumor size .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it is generally known that factors such as temperature, pH, and the presence of other substances can affect the action of similar compounds .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2,4-dibromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRONKIISXPXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356453 | |
Record name | 2,4-dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20151-40-0 | |
Record name | 2,4-dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,4-dibromoquinoline in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing substituted quinoline derivatives. Its reactivity stems from the two bromine atoms, which can be selectively replaced in various coupling reactions. For instance, it's utilized in palladium-catalyzed carbon-carbon bond formation reactions with terminal acetylenes, leading to the synthesis of alkynylquinolines. [, ]
Q2: How is the structure of products derived from this compound confirmed?
A3: Various spectroscopic techniques are employed to confirm the structure of products derived from this compound. For instance, Nuclear Overhauser Effect (nOe) experiments on methoxy derivatives, synthesized via nucleophilic substitution of the bromine atom, have been used to confirm the position of alkyne substituents in 4-alkynyl-2-bromoquinolines. [] Additionally, 1H and 13C NMR spectroscopy, coupled with analysis of JCH coupling constants, provides valuable insights into the substitution patterns and structural features of synthesized compounds. []
Q3: Beyond Sonogashira couplings, are there other notable reactions this compound undergoes?
A4: Yes, this compound reacts with hydrogen chloride, a seemingly simple reaction that has been the subject of investigation. [, ] While the specific details of these studies aren't elaborated upon in the provided abstracts, they highlight the ongoing interest in understanding the reactivity of this compound in various chemical transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.